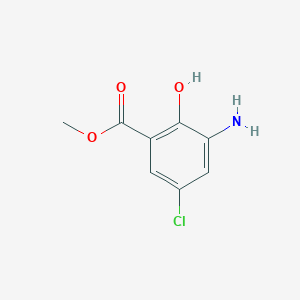

Methyl 3-amino-5-chloro-2-hydroxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-amino-5-chloro-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPSOMLZFAVONTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)Cl)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350776 | |

| Record name | methyl 3-amino-5-chloro-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5043-81-2 | |

| Record name | methyl 3-amino-5-chloro-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl 3-amino-5-chloro-2-hydroxybenzoate" CAS number 5043-81-2 properties

CAS Number: 5043-81-2 Molecular Formula: C₈H₈ClNO₃ Molecular Weight: 201.61 g/mol

This document provides a comprehensive technical overview of Methyl 3-amino-5-chloro-2-hydroxybenzoate, a key intermediate in organic synthesis, particularly in the pharmaceutical industry. It is intended for researchers, chemists, and professionals involved in drug development and fine chemical manufacturing.

Chemical and Physical Properties

This compound is a substituted benzoate ester. Its structure, featuring amino, chloro, hydroxyl, and methyl ester functional groups, makes it a versatile building block. The presence of both electron-donating (amino, hydroxyl) and electron-withdrawing (chloro, ester) groups on the aromatic ring influences its reactivity. It is typically a solid at room temperature and is moderately soluble in polar organic solvents.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| Synonyms | 3-Amino-5-chloro-2-hydroxybenzoic acid methyl ester, Methyl 3-amino-5-chlorosalicylate | [1] |

| CAS Number | 5043-81-2 | [1] |

| Molecular Formula | C₈H₈ClNO₃ | [1] |

| Molecular Weight | 201.61 g/mol | [1] |

| Melting Point | 71-73 °C | |

| Boiling Point | 322 °C at 760 mmHg | |

| Density | 1.4 ± 0.1 g/cm³ | |

| Flash Point | 148.5 °C | |

| Storage Conditions | -20°C, under inert atmosphere |

Spectroscopic Data for Characterization

While experimental spectra for this specific compound are not publicly available, the following tables outline the predicted key signals based on the analysis of structurally similar compounds and established principles of spectroscopy. These values serve as a guide for characterization.

Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.30 | d | 1H | Ar-H (H-6) |

| ~ 6.90 | d | 1H | Ar-H (H-4) |

| ~ 4.50 | br s | 2H | -NH₂ |

| ~ 3.90 | s | 3H | -OCH₃ |

| ~ 11.0 | s | 1H | Ar-OH |

Table 3: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170.0 | C =O (Ester) |

| ~ 148.0 | C -OH |

| ~ 135.0 | C -NH₂ |

| ~ 125.0 | Ar-C H |

| ~ 122.0 | Ar-C H |

| ~ 118.0 | C -Cl |

| ~ 112.0 | C -COOCH₃ |

| ~ 52.0 | -OC H₃ |

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3450 - 3300 | N-H | Asymmetric & Symmetric Stretch |

| 3300 - 2500 | O-H | Stretch (Broad, H-bonded) |

| ~ 3050 | C-H (Aromatic) | Stretch |

| ~ 2950 | C-H (Aliphatic) | Stretch |

| ~ 1700 | C=O (Ester) | Stretch |

| 1600 - 1450 | C=C (Aromatic) | Stretch |

| ~ 1250 | C-O (Ester) | Stretch |

| 850 - 550 | C-Cl | Stretch |

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Fragment Ion | Comments |

| 201/203 | [M]⁺ | Molecular ion peak, showing characteristic ~3:1 isotope pattern for one chlorine atom. |

| 170/172 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester. |

| 142/144 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |

Experimental Protocols

Plausible Synthesis of this compound

References

"Methyl 3-amino-5-chloro-2-hydroxybenzoate" synthesis from methyl 5-chloro-2-hydroxy-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 3-amino-5-chloro-2-hydroxybenzoate, a valuable intermediate in pharmaceutical and fine chemical synthesis. The primary focus is the reduction of its nitro precursor, methyl 5-chloro-2-hydroxy-3-nitrobenzoate. This document details established experimental protocols, presents quantitative data from analogous transformations, and includes necessary visualizations to facilitate a thorough understanding of the synthetic process.

Synthetic Pathway Overview

The core transformation in the synthesis of this compound is the reduction of the nitro group of methyl 5-chloro-2-hydroxy-3-nitrobenzoate to an amino group. This is a common and well-understood reaction in organic chemistry, with several reliable methods available. The general reaction is depicted below:

Caption: General reaction scheme for the synthesis.

This guide will focus on two of the most robust and widely used methods for this type of transformation:

-

Catalytic Hydrogenation: A clean and efficient method employing a metal catalyst and hydrogen gas.

-

Metal-Acid Reduction: A classic and cost-effective method using a metal such as iron in an acidic medium.

Quantitative Data

While specific yield and purity data for the direct reduction of methyl 5-chloro-2-hydroxy-3-nitrobenzoate are not extensively published, the following table summarizes typical results for analogous reductions of structurally similar nitroaromatic compounds. These values provide a strong basis for expected outcomes.

| Method | Reagents & Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Typical Purity (%) | Reference Compound |

| Catalytic Hydrogenation | H₂ (gas), 5-10% Pd/C | Methanol or Ethanol | Room Temperature | 2-12 | >95 | >99 | Methyl 2-methyl-6-nitrobenzoate |

| Catalytic Hydrogenation | H₂ (gas), Pd/C, Pt/C, or Raney Ni (3-7% w/w) | Ethanol or THF | 40-60 | 2-3 | 85-95 | >99 | 2-nitro-3-methylbenzoic acid |

| Metal/Acid Reduction | Iron powder, HCl or Acetic Acid | Ethanol/Water | Reflux (78-100) | 2-4 | 85-95 | >98 | Methyl 2-methyl-6-nitrobenzoate |

| Metal Salt Reduction | Stannous chloride dihydrate (SnCl₂·2H₂O) | Ethanol or EtOAc | 50-70 | 1-3 | 88-97 | >98 | Methyl 2-methyl-6-nitrobenzoate |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound from methyl 5-chloro-2-hydroxy-3-nitrobenzoate. These protocols are adapted from established procedures for the reduction of similar nitroaromatic compounds.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is often preferred for its high efficiency and clean reaction profile, typically yielding a product with high purity that may require minimal further purification.

Materials:

-

Methyl 5-chloro-2-hydroxy-3-nitrobenzoate

-

10% Palladium on Carbon (Pd/C) catalyst (50% wet)

-

Methanol (reagent grade)

-

Hydrogen gas (high purity)

-

Inert gas (Nitrogen or Argon)

-

Hydrogenation apparatus (e.g., Parr Hydrogenator)

-

Celite® or other filter aid

Procedure:

-

Vessel Preparation: In a suitable hydrogenation vessel, dissolve Methyl 5-chloro-2-hydroxy-3-nitrobenzoate in methanol.

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst to the solution. The catalyst loading is typically 5-10% by weight relative to the starting material.

-

Hydrogenation: Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50 psi).

-

Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours, indicated by the consumption of hydrogen.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The crude product can be purified further by recrystallization or column chromatography if necessary.

Protocol 2: Metal/Acid Reduction using Iron and Acetic Acid

This is a robust and cost-effective method, particularly suitable for larger-scale synthesis.

Materials:

-

Methyl 5-chloro-2-hydroxy-3-nitrobenzoate

-

Iron powder (fine grade)

-

Glacial Acetic Acid

-

Ethanol

-

Water

-

Sodium carbonate or Sodium hydroxide solution

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, add Methyl 5-chloro-2-hydroxy-3-nitrobenzoate and a mixture of ethanol and water (e.g., 4:1 v/v).

-

Reagent Addition: Add iron powder (3-5 equivalents) to the mixture.

-

Reaction Initiation: Heat the suspension to reflux with vigorous stirring. Slowly add glacial acetic acid (a catalytic amount to 1 equivalent) dropwise to the refluxing mixture.

-

Reaction: Continue heating at reflux for 2-4 hours, monitoring the reaction progress by TLC.

-

Work-up: After completion, cool the reaction to room temperature and filter the hot solution through Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.

-

Extraction: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and water. Basify the aqueous layer with a sodium carbonate or sodium hydroxide solution to a pH of 8-9.

-

Isolation: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to afford the desired product.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow.

Concluding Remarks

The synthesis of this compound from its nitro precursor is a straightforward and high-yielding transformation. Both catalytic hydrogenation and metal-acid reduction are effective methods, with the choice depending on available equipment, scale, and cost considerations. The protocols and data presented in this guide provide a solid foundation for the successful synthesis of this important chemical intermediate. It is recommended to perform small-scale optimization of reaction conditions to achieve the best results for a specific laboratory setup.

Spectroscopic data (NMR, IR, MS) of "Methyl 3-amino-5-chloro-2-hydroxybenzoate"

An In-depth Technical Guide to the Spectroscopic Analysis of Methyl 3-amino-5-chloro-2-hydroxybenzoate

Introduction

This compound (CAS No. 5043-81-2) is an organic compound with the molecular formula C₈H₈ClNO₃.[1][2] Its structure, featuring a substituted benzene ring with amino, chloro, hydroxyl, and methyl ester functional groups, makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals.[2] A thorough understanding of its spectroscopic characteristics is crucial for quality control, reaction monitoring, and structural confirmation in research and development settings. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with standardized experimental protocols for data acquisition.

While direct experimental spectra for this specific compound are not widely published, the data presented herein are predicted based on established principles of spectroscopy and analysis of structurally similar compounds.

Predicted Spectroscopic Data

The spectroscopic data for this compound can be reliably predicted by analyzing the influence of each substituent on the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[3] The spectra are typically recorded in a deuterated solvent like Chloroform-d (CDCl₃) or DMSO-d₆, with Tetramethylsilane (TMS) as an internal standard.[3][4]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine and hydroxyl protons, and the methyl ester protons. The electron-donating effects of the -OH and -NH₂ groups and the electron-withdrawing effects of the -Cl and -COOCH₃ groups will influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OCH₃ | 3.8 - 4.0 | Singlet (s) | N/A |

| -NH₂ | 4.5 - 5.5 (broad) | Singlet (s) | N/A |

| Ar-H (position 6) | 6.8 - 7.0 | Doublet (d) | ~2-3 |

| Ar-H (position 4) | 7.1 - 7.3 | Doublet (d) | ~2-3 |

| -OH | 9.5 - 10.5 (broad) | Singlet (s) | N/A |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the unique carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -OCH₃ | 50 - 55 |

| C-5 (Ar-C-Cl) | 115 - 120 |

| C-1 (Ar-C-COOCH₃) | 110 - 115 |

| C-4 (Ar-C-H) | 120 - 125 |

| C-6 (Ar-C-H) | 125 - 130 |

| C-3 (Ar-C-NH₂) | 135 - 140 |

| C-2 (Ar-C-OH) | 145 - 150 |

| C=O (ester) | 165 - 170 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[5] The spectrum for this compound is expected to show characteristic absorption bands for the hydroxyl, amine, and ester groups.

Table 3: Predicted IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Phenol) | Stretch, H-bonded | 3200 - 3500 | Broad, Strong |

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium, Sharp (two bands) |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium to Weak |

| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium to Weak |

| C=O (Ester) | Stretch | 1680 - 1710 | Strong, Sharp |

| C=C (Aromatic) | Stretch | 1550 - 1650 | Medium (multiple bands) |

| C-O (Ester) | Stretch | 1200 - 1300 | Strong |

| C-N (Amine) | Stretch | 1250 - 1350 | Medium |

| C-Cl | Stretch | 700 - 800 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and formula.[6] For this compound (MW: 201.61 g/mol ), Electron Ionization (EI) would be a common analysis method.

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion Assignment | Comments |

| 201 | [M]⁺ | Molecular ion peak corresponding to the C₈H₈³⁵ClNO₃ isotope. |

| 203 | [M+2]⁺ | Isotopic peak due to the presence of ³⁷Cl. The intensity is expected to be approximately one-third of the [M]⁺ peak.[7][8] |

| 170 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |

| 142 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |

| 124 | [M - OCH₃ - CO]⁺ | Subsequent loss of carbon monoxide. |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

Protocol 1: NMR Data Acquisition

-

Sample Preparation : Accurately weigh 10-20 mg of this compound.[3]

-

Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

-

Transfer : Using a pipette, transfer the solution into a 5 mm NMR tube.[3]

-

Instrumentation : Place the NMR tube into the spectrometer's probe.

-

Acquisition : Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. This includes tuning, locking, and shimming the instrument to ensure optimal resolution.

-

Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (TMS at 0.00 ppm).

Protocol 2: IR Data Acquisition (KBr Pellet Method)

-

Sample Preparation : Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

-

Pellet Formation : Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Background Spectrum : Place the empty sample holder in the IR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum.[9]

-

Sample Spectrum : Place the KBr pellet in the sample holder and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.[9]

-

Data Analysis : Identify the characteristic absorption bands and compare them to known correlation tables.

Protocol 3: Mass Spectrometry Data Acquisition (EI-MS)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC) for volatile compounds.

-

Ionization : The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.[10]

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

-

Data Analysis : Analyze the spectrum to identify the molecular ion peak, the isotopic pattern characteristic of chlorine, and major fragment ions to confirm the structure.[7]

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Generalized Workflow for Spectroscopic Analysis

Caption: Generalized workflow for the spectroscopic analysis of a chemical compound.

References

- 1. echemi.com [echemi.com]

- 2. CAS 5043-81-2: this compound [cymitquimica.com]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Infrared Spectroscopy: Analyse the functional groups of benzoic acid | PPTX [slideshare.net]

- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

The Versatile Building Block: A Technical Guide to Methyl 3-amino-5-chloro-2-hydroxybenzoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-amino-5-chloro-2-hydroxybenzoate, a substituted salicylic acid derivative, has emerged as a valuable and versatile building block in modern organic synthesis. Its unique arrangement of functional groups—an amine, a hydroxyl group, a chloro substituent, and a methyl ester—on an aromatic scaffold provides a rich platform for a variety of chemical transformations. This allows for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry and drug discovery. This technical guide provides an in-depth overview of its synthesis, key reactions, and applications, supported by detailed experimental protocols and quantitative data.

Synthesis of the Core Scaffold

The primary route to this compound involves the reduction of its nitro precursor, methyl 5-chloro-3-nitrosalicylate. A common and effective method utilizes iron powder in the presence of an ammonium chloride solution.

Experimental Protocol: Synthesis of this compound

To a solution of 49.1 g of methyl 5-chloro-3-nitrosalicylate in 500 ml of toluene is added to a stirred suspension of 33.4 g of powdered iron in 100 ml of an aqueous 0.78N ammonium chloride solution, preheated to 85°C, over a period of 30 minutes. The reaction temperature is maintained at 80-90°C with stirring for one hour. The hot reaction mixture is then filtered through celite, and the organic layer is separated, washed with water, and dried over magnesium sulfate. The solvent is removed under reduced pressure, and the resulting residue is recrystallized from ethanol to yield this compound.

Key Synthetic Transformations and Applications

The strategic placement of reactive sites on the this compound ring allows for a diverse range of subsequent chemical modifications. These include reactions at the amino and hydroxyl groups, as well as transformations involving the ester functionality.

N-Sulfonylation: Synthesis of WDR5 Inhibitors

The amino group of this compound readily undergoes sulfonylation, a key step in the synthesis of a novel class of inhibitors targeting the WD repeat-containing protein 5 (WDR5). These inhibitors have significant potential in cancer therapy.[1][2]

Reaction Scheme: N-Sulfonylation

Caption: N-Sulfonylation of this compound.

To a solution of this compound (605 mg, 3.0 mmol) in pyridine is added 5-bromo-2-hydroxybenzenesulfonyl chloride. The reaction mixture is stirred at room temperature until the starting material is consumed. The solvent is then removed in vacuo, and the residue is purified by column chromatography to afford the desired sulfonamide product. A yield of 70% has been reported for a similar transformation.[2]

Cyclization: Formation of Benzoxazoles

The ortho-relationship of the amino and hydroxyl groups makes this compound an excellent precursor for the synthesis of benzoxazole heterocycles. These structures are present in many biologically active compounds.

Reaction Scheme: Benzoxazole Formation

Caption: Cyclization to form a benzoxazole derivative.

A solution of this compound (1.32 g, 6.53 mmol), triethylorthoacetate (4 mL, 21.2 mmol), and p-toluenesulfonic acid (40 mg, 0.21 mmol) is heated at 100°C for 18 hours. The reaction mixture is then concentrated under vacuum, and the residue is purified by flash column chromatography on silica gel (30% EtOAc/heptane) to yield the benzoxazole product.[3]

Ester Hydrolysis

The methyl ester of the title compound can be readily hydrolyzed to the corresponding carboxylic acid, providing another point for molecular diversification, such as amide bond formation.

Reaction Scheme: Ester Hydrolysis

Caption: Hydrolysis of the methyl ester.

The methyl ester (1 equivalent) is stirred with a 2 M aqueous solution of LiOH (5 equivalents) in THF (at a concentration of 0.2 M) for 1-16 hours at 65°C. The mixture is then acidified with hydrochloric acid, extracted with ethyl acetate, and washed with brine. The crude product can be purified by preparative HPLC.[1]

Intermediate in the Synthesis of Azasetron

This compound is a known intermediate in the preparation of Azasetron, a 5-HT3 antagonist used as an antiemetic.[4] While the specific multi-step synthesis is proprietary, this application highlights the industrial relevance of this building block in the pharmaceutical sector.

Summary of Quantitative Data

| Reaction Type | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-Sulfonylation | 5-Bromo-2-hydroxybenzenesulfonyl chloride, Pyridine | Dichloromethane | 0 to rt | - | 70 | [2] |

| Benzoxazole Formation | Triethylorthoacetate, p-Toluenesulfonic acid | Neat | 100 | 18 | - | [3] |

| Ester Hydrolysis | Lithium hydroxide | Tetrahydrofuran/Water | 65 | 1-16 | - | [1] |

Conclusion

This compound is a highly functionalized aromatic compound that serves as a versatile and valuable building block in organic synthesis. Its ability to undergo a range of selective transformations at its various reactive sites has led to its application in the synthesis of complex heterocyclic systems and medicinally important molecules, including novel cancer therapeutics and established antiemetic drugs. The experimental protocols and data presented in this guide underscore its utility and potential for further exploration in the development of new chemical entities.

References

- 1. Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of the WD Repeat-Containing Protein 5 (WDR5)–MYC Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. patents.justia.com [patents.justia.com]

- 3. US9562053B2 - Benzo-fused heterocyclic derivatives useful as agonists of GPR120 - Google Patents [patents.google.com]

- 4. CAS 5043-81-2: this compound [cymitquimica.com]

The Pivotal Role of Methyl 3-amino-5-chloro-2-hydroxybenzoate in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-amino-5-chloro-2-hydroxybenzoate, a substituted aromatic ester, serves as a critical starting material and key intermediate in the synthesis of a variety of pharmacologically significant molecules. While direct evidence of its intrinsic biological activity remains limited in publicly accessible literature, its structural framework is integral to the therapeutic efficacy of its derivatives. This technical guide explores the known biological activities of analogs derived from this core structure, providing insights into their potential as anticancer and antimicrobial agents. Detailed experimental protocols for relevant biological assays and an examination of the signaling pathways implicated in the activity of these analogs are presented to support further research and development in this area.

Introduction

This compound (CAS 5043-81-2) is an organic compound featuring a benzoate ester with amino, chloro, and hydroxyl substitutions on the benzene ring.[1] These functional groups impart a unique reactivity profile, making it a versatile precursor in multi-step organic syntheses. Its primary significance in the pharmaceutical landscape lies in its role as a building block for more complex molecules, including GPR120 agonists and inhibitors of the WDR5-MYC interaction, a key target in oncology. This guide focuses on the reported biological activities of compounds synthesized from this important intermediate.

Anticancer Activity of Analogs

Derivatives of this compound have shown promise in the realm of oncology, particularly as inhibitors of the WDR5-MYC protein-protein interaction, which is crucial for the proliferation of certain cancers.

WDR5-MYC Interaction Inhibitors

The MYC family of oncoproteins are transcription factors that are frequently overexpressed in a wide range of human cancers. Their interaction with the WD-repeat-containing protein 5 (WDR5) is essential for their recruitment to chromatin and subsequent tumorigenic activity. Molecules that can disrupt this interaction are therefore of significant therapeutic interest. This compound has been utilized as a key intermediate in the synthesis of potent WDR5-MYC inhibitors.

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) |

| Compound 4e | A549 (Lung) | MTT Assay | 0.03 |

| Compound 4d | C6 (Glioblastoma) | MTT Assay | 0.03 |

| Compound 4h | C6 (Glioblastoma) | MTT Assay | 0.03 |

| Compound 4c | MCF-7 (Breast) | MTT Assay | |

| Compound 4d | MCF-7 (Breast) | MTT Assay | |

| Compound 4c | HT-29 (Colon) | MTT Assay | |

| Compound 4d | HT-29 (Colon) | MTT Assay | |

| Specific IC50 values were not provided, but the compounds were noted to be the most active in the series against these cell lines. |

Signaling Pathways in Cancer

The interaction between WDR5 and MYC is a critical node in the signaling cascade that leads to cancer cell proliferation. The following diagram illustrates this interaction and its role in gene transcription.

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Some benzothiazole derivatives, which can be conceptually linked to the core structure, have been shown to modulate this pathway.

Antimicrobial Activity of Analogs

While specific antimicrobial data for this compound is not available, related substituted benzoates and their derivatives have been investigated for their antimicrobial properties. The presence of the halogen and other functional groups can influence the antimicrobial spectrum and potency.

The following table presents Minimum Inhibitory Concentration (MIC) data for related p-hydroxybenzoic acid esters against common microorganisms.

| Compound | Staphylococcus aureus (MIC, mg/mL) | Escherichia coli (MIC, mg/mL) | Aspergillus niger (MIC, mg/mL) | Candida albicans (MIC, mg/mL) |

| Methylparaben | 4 | 2 | 1 | 1 |

| Ethylparaben | - | - | - | - |

| Propylparaben | - | - | - | - |

| Butylparaben | - | - | - | - |

| Data for ethyl, propyl, and butylparabens were not specified in the available literature. |

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

96-well tissue culture plates

-

Cancer cell lines (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

-

Test compounds (dissolved in DMSO)

-

Microplate reader

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

This method tests the susceptibility of bacteria to antibiotics and other antimicrobial agents.

-

Mueller-Hinton agar plates

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Sterile cotton swabs

-

0.5 McFarland turbidity standard

-

Sterile saline or broth

-

Filter paper disks impregnated with known concentrations of the test compounds

-

Forceps

-

Incubator

-

Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Plate Inoculation: Dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.

-

Disk Application: Using sterile forceps, place the antimicrobial-impregnated disks onto the surface of the agar. Gently press each disk to ensure complete contact with the agar.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters.

-

Interpretation: Compare the zone diameters to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the tested compound.

Conclusion

This compound is a compound of significant interest due to its utility as a versatile intermediate in the synthesis of biologically active molecules. While direct quantitative data on its own anticancer or antimicrobial properties are not widely reported, its structural features are clearly important for the activity of its more complex derivatives, particularly in the context of WDR5-MYC inhibition for cancer therapy. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the continued investigation of analogs derived from this core structure. Further research is warranted to fully elucidate the structure-activity relationships and to explore the full therapeutic potential of this chemical scaffold. Future studies should aim to directly evaluate the biological activity of this compound and its simple analogs to provide a more complete understanding of its pharmacological profile.

References

The Medicinal Chemistry of Methyl 3-amino-5-chloro-2-hydroxybenzoate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The scaffold of Methyl 3-amino-5-chloro-2-hydroxybenzoate represents a promising starting point for the development of novel therapeutic agents. Its unique substitution pattern, featuring amino, chloro, and hydroxyl groups on a benzoate ester core, provides a versatile platform for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry. This technical guide explores the synthesis, biological activities, and potential mechanisms of action of derivatives based on this core structure, providing researchers with a comprehensive overview of its therapeutic potential.

Synthesis of Derivatives

The chemical structure of this compound allows for the facile synthesis of various derivatives. The primary amino group serves as a key handle for derivatization through reactions such as N-acylation, the formation of Schiff bases, and the synthesis of N-substituted amide derivatives.

A general approach to synthesizing amide derivatives involves the reaction of this compound with various acyl chlorides or carboxylic acids in the presence of a coupling agent. Similarly, Schiff base derivatives can be prepared by the condensation of the amino group with a variety of aldehydes and ketones.

General Synthetic Workflow

The synthesis of derivatives from the core molecule typically follows a straightforward workflow that can be adapted to generate a library of compounds for biological screening.

Caption: General workflow for the synthesis and screening of derivatives.

Biological Activities and Structure-Activity Relationships

Derivatives of the this compound scaffold have been investigated for a range of biological activities, primarily focusing on their potential as anticancer and antimicrobial agents. The nature of the substituent introduced at the 3-amino position plays a crucial role in determining the biological activity and potency of the resulting compounds.

Anticancer Activity

Several studies on related chloro- and amino-substituted benzoic acid derivatives suggest that this class of compounds can exhibit significant anticancer activity. For instance, derivatives of 4-amino-3-chloro benzoate ester have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1] The introduction of hydrazine-1-carbothioamide moieties at the amino position of a related 4-amino-3-chloro benzoate ester resulted in compounds with cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer).[2] These compounds were found to induce apoptosis by targeting EGFR and activating caspases 3 and 8.[2]

While specific IC50 values for derivatives of this compound are not yet widely published in publicly accessible literature, the data from analogous series provide a strong rationale for their investigation as anticancer agents.

Table 1: Anticancer Activity of Related Benzoate Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Target | Reference |

| Hydrazine-1-carbothioamide derivatives of 4-amino-3-chloro benzoate ester | A549, HepG2, HCT-116 | Data not quantified in abstract | EGFR, Caspase 3/8 | [2] |

Antimicrobial Activity

The 5-chloro-2-hydroxybenzoic acid scaffold is a known pharmacophore in the design of antimicrobial agents. A study on sulfonamide derivatives of 5-chloro-2-hydroxybenzoic acid demonstrated their in vitro activity against a range of bacteria and mycobacteria.[3] One of the most active compounds, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, exhibited Minimum Inhibitory Concentrations (MICs) between 15.62 and 31.25 µmol/L against methicillin-sensitive and methicillin-resistant Staphylococcus aureus.[3]

The antimicrobial potential of Schiff base derivatives of related structures has also been explored. Copper(II) complexes of Schiff bases derived from amino acids and chlorinated salicylaldehydes have shown antibacterial activity, particularly against E. coli.[4]

Table 2: Antimicrobial Activity of Related Benzoic Acid Derivatives

| Compound | Microorganism | MIC (µmol/L) | Reference |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | S. aureus (MSSA & MRSA) | 15.62 - 31.25 | [3] |

| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | M. kansasii | 1 - 4 | [3] |

Potential Mechanisms of Action

The precise mechanisms of action for derivatives of this compound are still under investigation. However, based on studies of structurally related compounds, several potential signaling pathways and molecular targets can be hypothesized.

EGFR Signaling Pathway

As mentioned, derivatives of 4-amino-3-chloro benzoate ester have been shown to target the EGFR signaling pathway.[1][2] Inhibition of EGFR, a receptor tyrosine kinase, can disrupt downstream signaling cascades that are critical for cancer cell proliferation, survival, and metastasis. This suggests that derivatives of this compound may also function as EGFR inhibitors.

Caption: Potential inhibition of the EGFR signaling pathway.

MAPK and NF-κB Signaling Pathways

Studies on a structurally related bromo-analogue, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, have demonstrated its ability to suppress the phosphorylation of mitogen-activated protein kinases (MAPKs) and inhibit the nuclear translocation of NF-κB p65 in lipopolysaccharide-stimulated microglial cells.[5] This suggests that derivatives of this compound could possess anti-inflammatory properties by modulating these key inflammatory pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN105859574A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Amino Group in Methyl 3-amino-5-chloro-2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive investigation into the reactivity of the amino group in Methyl 3-amino-5-chloro-2-hydroxybenzoate. This compound, a substituted anthranilate derivative, presents a versatile scaffold for chemical synthesis in the pharmaceutical and materials science sectors. The nucleophilic amino group is a key handle for a variety of chemical transformations, including acylation, alkylation, diazotization, and cyclization reactions. Understanding the reactivity of this functional group is paramount for its effective utilization in the synthesis of novel and complex molecules. This document details the chemical properties, characteristic reactions, and provides representative experimental protocols for the derivatization of the amino group. Quantitative data is summarized in structured tables, and key reaction pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts.

Introduction

This compound is a polysubstituted aromatic compound featuring an amino group, a hydroxyl group, a chloro substituent, and a methyl ester on a benzene ring. The electronic interplay between these functional groups dictates the overall reactivity of the molecule. The amino group, being an electron-donating group, activates the aromatic ring towards electrophilic substitution. However, its primary role in synthetic chemistry is that of a potent nucleophile. This guide focuses on the key reactions involving the amino group, providing a foundational understanding for researchers engaged in the design and synthesis of novel chemical entities.

The presence of the ortho-hydroxyl group can influence the reactivity of the amino group through hydrogen bonding and potential chelation effects. The chloro and methyl ester groups, being electron-withdrawing, can modulate the nucleophilicity of the amino group and the overall electron density of the aromatic ring.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and for planning chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₈H₈ClNO₃ | [1] |

| Molecular Weight | 201.61 g/mol | [1] |

| Melting Point | 71-73 °C | |

| Boiling Point | 322 °C at 760 mmHg | |

| Density | 1.4 g/cm³ | |

| Appearance | Solid | |

| CAS Number | 5043-81-2 |

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies on various spectroscopic techniques. A summary of available spectroscopic data is provided in Table 2.

| Technique | Key Data | Reference |

| ¹H NMR | Spectral data available. | |

| ¹³C NMR | Spectral data available. | |

| IR Spectroscopy | Spectral data available. | |

| Mass Spectrometry | Spectral data available. |

Note: Detailed spectra can be accessed through specialized chemical databases.

Reactivity of the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group makes it a strong nucleophile and a moderately activating group on the aromatic ring. This reactivity allows for a range of chemical transformations.

Caption: General reactivity of the amino group in this compound.

N-Acylation

The amino group readily undergoes acylation with various acylating agents such as acid chlorides, anhydrides, and carboxylic acids (in the presence of coupling agents) to form the corresponding amides. This reaction is fundamental for introducing a wide range of functional groups and for protecting the amino group.

N-Alkylation

N-alkylation of the amino group can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. Mono-alkylation can sometimes be challenging due to the increased nucleophilicity of the resulting secondary amine, potentially leading to di-alkylation.

Diazotization

Primary aromatic amines can be converted to diazonium salts upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). These diazonium salts are versatile intermediates that can be transformed into a variety of functional groups (e.g., -OH, -X, -CN, -H) through Sandmeyer and related reactions.

Cyclization Reactions

The ortho-relationship of the amino and hydroxyl groups makes this compound an excellent precursor for the synthesis of heterocyclic systems. Condensation with appropriate reagents can lead to the formation of benzoxazoles, benzoxazinones, and other related fused ring systems.

Experimental Protocols

The following are representative protocols for key reactions involving the amino group of 3-aminosalicylate derivatives. These should be considered as starting points and may require optimization for "this compound".

Caption: A generalized experimental workflow for the derivatization of the amino group.

General Protocol for N-Acylation

-

Dissolution: Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or pyridine) under an inert atmosphere.

-

Base Addition: Add a suitable base (e.g., triethylamine or pyridine, 1.1-1.5 eq.) to the solution.

-

Acylating Agent Addition: Cool the mixture to 0 °C and slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.05 eq.).

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

| Acylating Agent | Base | Solvent | Typical Yield (%) |

| Acetyl Chloride | Triethylamine | Dichloromethane | >90 |

| Benzoyl Chloride | Pyridine | Pyridine | 85-95 |

| Acetic Anhydride | Pyridine | Pyridine | >90 |

General Protocol for Reductive N-Alkylation

-

Imine Formation: Dissolve this compound (1.0 eq.) and an aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent (e.g., methanol, ethanol, or dichloroethane). Add a catalytic amount of acetic acid if necessary. Stir at room temperature for 1-4 hours.

-

Reduction: Cool the mixture to 0 °C and add a reducing agent (e.g., sodium borohydride or sodium triacetoxyborohydride, 1.2-1.5 eq.) portion-wise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction carefully with water. Extract the product with an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

| Carbonyl Compound | Reducing Agent | Solvent | Typical Yield (%) |

| Benzaldehyde | NaBH₄ | Methanol | 70-85 |

| Acetone | NaBH(OAc)₃ | Dichloroethane | 60-80 |

General Protocol for Diazotization and Sandmeyer Reaction

-

Diazotization: Dissolve this compound (1.0 eq.) in a cold (0-5 °C) aqueous solution of a strong acid (e.g., HCl or H₂SO₄). Slowly add a cold aqueous solution of sodium nitrite (1.0-1.1 eq.) while maintaining the temperature below 5 °C. Stir for 30-60 minutes.

-

Sandmeyer Reaction (e.g., Chloro-de-amination): In a separate flask, prepare a solution or suspension of the appropriate copper(I) salt (e.g., CuCl, 1.2 eq.) in the corresponding concentrated acid (e.g., HCl).

-

Coupling: Slowly add the cold diazonium salt solution to the copper(I) salt mixture.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until nitrogen evolution ceases.

-

Work-up: Cool the reaction mixture and extract the product with an organic solvent.

-

Purification: Wash the organic layer, dry, and concentrate. Purify by column chromatography or distillation.

| Reagent | Product Functional Group | Typical Yield (%) |

| CuCl/HCl | -Cl | 60-80 |

| CuBr/HBr | -Br | 60-80 |

| CuCN/KCN | -CN | 50-70 |

| H₂O/H₂SO₄, Δ | -OH | 70-90 |

General Protocol for Benzoxazole Synthesis

-

Reaction Setup: Combine this compound (1.0 eq.) and an aldehyde (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid, or dimethyl sulfoxide).

-

Catalyst/Reagent Addition: Add a catalyst or oxidizing agent. Common systems include lead tetraacetate in acetic acid, or simply heating in an acidic medium.

-

Reaction: Heat the mixture to reflux for 4-24 hours, monitoring by TLC.

-

Work-up: Cool the reaction mixture. If a precipitate forms, filter and wash it. Otherwise, remove the solvent under reduced pressure and proceed with an extractive work-up.

-

Purification: Purify the crude product by recrystallization or column chromatography.

Caption: A simplified pathway for the synthesis of benzoxazoles.

Conclusion

The amino group in this compound is a versatile functional handle that allows for a wide array of chemical modifications. Its nucleophilic character enables straightforward acylation and alkylation reactions, while its ability to form a diazonium salt opens up a vast chemical space for further functionalization. Furthermore, its strategic position ortho to a hydroxyl group provides a convenient entry point for the synthesis of various heterocyclic systems. This guide provides a foundational understanding and practical starting points for researchers looking to utilize this valuable building block in their synthetic endeavors. Further optimization of the presented protocols will be necessary to achieve desired outcomes for specific target molecules.

References

The Versatility of Methyl 3-amino-5-chloro-2-hydroxybenzoate in Heterocyclic Synthesis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-amino-5-chloro-2-hydroxybenzoate is a substituted aromatic compound with a unique arrangement of functional groups, positioning it as a potentially valuable precursor for the synthesis of a variety of heterocyclic compounds. Its structure, featuring an amino group ortho to a hydroxyl group and a strategically placed chlorine atom and methyl ester, offers multiple reactive sites for cyclization reactions. This technical guide explores the potential synthetic pathways for constructing key heterocyclic scaffolds, such as benzoxazoles and quinolines, utilizing this versatile starting material. While direct, documented syntheses employing this compound are not extensively reported in publicly available literature, its structural similarity to well-known precursors allows for the extrapolation of established synthetic methodologies.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is crucial for its application in synthesis.

| Property | Value |

| Molecular Formula | C₈H₈ClNO₃ |

| Molecular Weight | 201.61 g/mol |

| Melting Point | 71-73 °C |

| Boiling Point | 322 °C at 760 mmHg |

Note: These properties are based on available supplier and database information.

Synthetic Pathways to Heterocyclic Scaffolds

The strategic placement of the amino and hydroxyl groups on the benzene ring of this compound makes it an analogue of 2-aminophenols, which are widely used in the synthesis of nitrogen- and oxygen-containing heterocycles. The following sections outline plausible synthetic strategies.

Synthesis of Benzoxazole Derivatives

Benzoxazoles are a prominent class of heterocyclic compounds with a wide range of biological activities. The most common method for their synthesis involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.

A plausible reaction workflow for the synthesis of a benzoxazole derivative from this compound is depicted below. This pathway would likely involve an initial hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by a cyclization step.

Caption: Plausible pathway for benzoxazole synthesis.

Experimental Protocol (Hypothetical):

-

Hydrolysis: this compound would be dissolved in a suitable solvent, such as a mixture of methanol and water. An aqueous solution of a base, like sodium hydroxide, would be added, and the mixture would be heated to reflux to facilitate the hydrolysis of the methyl ester to the corresponding carboxylic acid.

-

Neutralization and Isolation: After cooling, the reaction mixture would be acidified to precipitate the 3-amino-5-chloro-2-hydroxybenzoic acid, which would then be collected by filtration and dried.

-

Condensation and Cyclization: The resulting amino acid would be reacted with a suitable cyclizing agent, such as an acyl chloride or anhydride, in a high-boiling point solvent like polyphosphoric acid (PPA) or under microwave irradiation. This step would lead to the formation of the corresponding substituted benzoxazole.

Synthesis of Quinoline Derivatives

Quinolines are another important class of N-heterocycles found in numerous natural products and synthetic drugs. The Friedländer annulation is a classic method for quinoline synthesis, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.

To utilize this compound in a Friedländer-type synthesis, it would first need to be converted into a suitable 2-aminoaryl ketone.

Caption: Proposed route for quinoline synthesis.

Experimental Protocol (Hypothetical):

-

Functional Group Transformation: The precursor, this compound, would need to be converted to a 2-aminoaryl ketone. This could potentially be achieved through a multi-step sequence, for example, involving a Fries rearrangement of an N-acylated derivative, though this would be a non-trivial synthetic challenge.

-

Friedländer Annulation: The resulting 2-amino-4-chloro-5-hydroxyacetophenone would then be reacted with a compound containing an active methylene group (e.g., ethyl acetoacetate) in the presence of an acid or base catalyst to yield the corresponding substituted quinoline derivative.

Conclusion and Future Directions

This compound holds theoretical promise as a precursor for the synthesis of various heterocyclic compounds due to its inherent structural features. The synthetic pathways outlined in this guide are based on established chemical principles and reactions of analogous compounds. However, the lack of specific literature examples underscores the need for experimental validation.

Future research in this area should focus on:

-

Systematic investigation of the reaction conditions for the hydrolysis and subsequent cyclization of this compound to form benzoxazoles.

-

Development of efficient synthetic routes to convert this compound into suitable 2-aminoaryl ketones for quinoline synthesis.

-

Exploration of other cyclization reactions , such as the synthesis of benzoxazinones or phenoxazines, which may be accessible from this precursor.

The successful development of such synthetic methodologies would not only expand the utility of this compound as a building block but also provide access to novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. Researchers are encouraged to explore these possibilities to unlock the full synthetic potential of this versatile molecule.

Potential Therapeutic Applications of Methyl 3-amino-5-chloro-2-hydroxybenzoate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-5-chloro-2-hydroxybenzoate is a substituted aromatic compound that holds significant promise as a versatile scaffold in medicinal chemistry. The presence of multiple functional groups—an amine, a chloro substituent, a hydroxyl group, and a methyl ester—on a central benzoic acid core provides a rich platform for chemical modification and the development of novel therapeutic agents. The strategic placement of these substituents allows for the exploration of a wide range of biological activities. This technical guide consolidates the current understanding of the therapeutic potential of derivatives based on this and structurally related cores, focusing on their synthesis, biological evaluation, and mechanisms of action in key therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications.

Synthesis of Derivatives from Substituted Benzoic Acids

The derivatization of substituted benzoic acids like this compound can be achieved through various established synthetic methodologies. The amino and carboxylic acid (or its ester) functionalities are primary sites for modification.

A general workflow for the synthesis and screening of such derivatives is outlined below:

Experimental Protocol: General N-Acylation

This protocol is a representative method for the acylation of an amino group on a benzoic acid derivative, adapted from procedures for synthesizing 5-acetamido-2-hydroxy benzoic acid derivatives[1].

-

Dissolution: Dissolve the starting amino-benzoic acid derivative (1 equivalent) in a suitable solvent such as ethyl acetate.

-

Addition of Base: Add a base, for example, potassium carbonate (2 equivalents), to the solution to act as a catalyst and acid scavenger.

-

Acylating Agent: Slowly add the desired acyl chloride (e.g., benzoyl chloride or phenylacetyl chloride, 1.1 equivalents) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature for a specified time (typically several hours) until the reaction is complete, monitoring by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Potential Therapeutic Applications

Derivatives of chloro- and amino-substituted hydroxybenzoic acids have demonstrated promising activities across several therapeutic areas.

Antimicrobial Activity

Sulfonamide derivatives of 5-chloro-2-hydroxybenzoic acid have been synthesized and evaluated for their in vitro antimicrobial activity against a panel of bacterial and mycobacterial strains.[2][3]

| Compound/Derivative | Target Organism | MIC (µmol/L) |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (Methicillin-sensitive) | 15.62 |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (Methicillin-resistant) | 31.25 |

| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1-4 |

| 4-Amino-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1-4 |

Experimental Protocol: Antimicrobial Susceptibility Testing (Microdilution Method) [2]

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal inoculum in a suitable broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using the appropriate broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 24-48 hours).

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

A derivative of 4-amino-2-hydroxybenzoic acid, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007), has been shown to possess significant anti-inflammatory properties in lipopolysaccharide (LPS)-activated primary microglial cells.[4] This compound was found to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The mechanism of action involves the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[4]

Experimental Protocol: Measurement of Nitric Oxide Production in Macrophages [4]

-

Cell Culture: Culture RAW 264.7 macrophages or primary microglial cells in a suitable medium and seed them in 96-well plates.

-

Treatment: Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response, and incubate for an additional period (e.g., 24 hours).

-

Griess Assay: Collect the cell culture supernatant. Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Quantification: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, an indicator of NO production, is determined from a standard curve of sodium nitrite.

Anticancer Activity

Derivatives of structurally related compounds, such as 5-chloro-6-methylaurones and 4-amino-3-chloro benzoate esters, have been investigated for their anticancer properties.[5][6] These studies have demonstrated cytotoxic activity against various cancer cell lines and have explored their mechanisms of action, including the induction of apoptosis.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 / GI50 (µM) |

| 5-chloro-6-methylaurone | Compound 6i | Melanoma | 1.90 |

| 5-chloro-6-methylaurone | Compound 6i | Breast Cancer | 2.70 |

| 4-amino-3-chloro benzoate ester | Compound N5a | A549 (Lung) | Data not quantified as IC50 |

| 4-amino-3-chloro benzoate ester | Compound N5a | HepG2 (Liver) | Data not quantified as IC50 |

| 4-amino-3-chloro benzoate ester | Compound N5a | HCT-116 (Colon) | Data not quantified as IC50 |

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.

Conclusion

While direct studies on the therapeutic applications of this compound derivatives are limited, the evidence from structurally analogous compounds strongly suggests a promising future for this chemical scaffold. The demonstrated antimicrobial, anti-inflammatory, and anticancer activities of related benzoic acid derivatives provide a solid foundation for further research. Future efforts should focus on the systematic synthesis and screening of a dedicated library of derivatives from this core structure to fully elucidate their therapeutic potential and establish clear structure-activity relationships. Such studies could lead to the discovery of novel and potent drug candidates for a range of diseases.

References

- 1. 2-Amino-5-chloro-3-methylbenzoic acid 97 20776-67-4 [sigmaaldrich.com]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methyl 5-chloro-2-[N-(3-ethoxycarbonylpropyl)-4-methylbenzenesulfonamido]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]

- 6. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Methyl 3-amino-5-chloro-2-hydroxybenzoate in the Synthesis of Potent WDR5-MYC Inhibitors

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The protein-protein interaction between WD repeat-containing protein 5 (WDR5) and the oncogenic transcription factor MYC is a critical dependency for the growth and survival of numerous cancer types. Disrupting this interaction has emerged as a promising therapeutic strategy. A key class of small molecule inhibitors developed to target the WDR5-MYC interface are salicylic acid-derived sulfonamides. Within this class, the strategic incorporation of specific building blocks is crucial for achieving high potency. This technical guide details the integral role of methyl 3-amino-5-chloro-2-hydroxybenzoate as a core structural component in the synthesis of these potent WDR5-MYC inhibitors.

Core Synthesis and the Role of this compound

This compound serves as a crucial nucleophilic component in the synthesis of a series of potent WDR5-MYC inhibitors.[1][2] Its primary function is to react with a sulfonyl chloride derivative, forming a key sulfonamide linkage that is central to the inhibitor's structure and its ability to bind to WDR5.

The synthesis involves the reaction of this compound with a substituted benzenesulfonyl chloride.[1][2] This reaction, detailed in the experimental protocols below, results in the formation of a methyl 3-((phenyl)sulfonamido)-5-chloro-2-hydroxybenzoate derivative. The amino group of the benzoate attacks the electrophilic sulfur atom of the sulfonyl chloride, creating a stable sulfonamide bond.

The structural features of this compound are critical for the activity of the final inhibitor. The hydroxy and carboxylate groups of the salicylic acid moiety are important for establishing key interactions within the WDR5 binding pocket. The chloro substituent provides additional interactions and modulates the electronic properties of the ring system.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of a WDR5-MYC inhibitor utilizing this compound, based on established literature procedures.[1]

General Procedure for the Synthesis of Sulfonamide Inhibitors:

To a solution of the desired sulfonyl chloride (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), is added this compound (1.0-1.2 equivalents) and a base, such as pyridine or triethylamine (2.0-3.0 equivalents). The reaction mixture is stirred at room temperature for a period of 2 to 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Upon completion, the reaction mixture is typically diluted with an organic solvent and washed sequentially with an acidic aqueous solution (e.g., 1N HCl), water, and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired sulfonamide inhibitor.

Example Synthesis:

In a specific example from the literature, this compound (202 mg, 1.0 mmol) was reacted with a specific sulfonyl chloride derivative (compound 16a in the source) following a general procedure to yield the final product (370 mg, 0.82 mmol, 82% yield) as a colorless solid.[1]

Quantitative Data

The inhibitors synthesized using this compound have demonstrated significant potency in biochemical and cellular assays. The following table summarizes the key quantitative data for a representative compound from this series.

| Compound ID | WDR5 Binding Affinity (Kd, nM) | HTRF IC50 (nM) | Cell-Based Assay IC50 (µM) |

| 17a | 18 ± 2 | 26 ± 2 | >50 |

Data extracted from Macdonald et al., 2019.

Visualizing the Synthesis and Mechanism of Action

To further elucidate the processes described, the following diagrams have been generated.

Conclusion

This compound is a cornerstone in the synthetic strategy for a promising class of salicylic acid-derived sulfonamide inhibitors of the WDR5-MYC interaction. Its defined structure and reactive amino group enable the efficient construction of molecules with high affinity for WDR5, thereby providing a valuable chemical tool for cancer research and a potential starting point for the development of novel therapeutics. The detailed protocols and data presented herein offer a comprehensive resource for researchers and drug development professionals working in this critical area of oncology.

References

The Gateway Molecule: A Technical Guide to the Role of Methyl 3-amino-5-chloro-2-hydroxybenzoate in the Development of GPR120 Agonists

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the chemical intermediate, Methyl 3-amino-5-chloro-2-hydroxybenzoate, in the synthesis of a novel class of G protein-coupled receptor 120 (GPR120) agonists. GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity, as well as inflammatory conditions. The development of potent and selective GPR120 agonists is a key focus in modern drug discovery, and the strategic use of specific building blocks is critical to this endeavor.

GPR120: A Key Regulator of Metabolism and Inflammation

GPR120 is a G protein-coupled receptor that is activated by medium and long-chain free fatty acids.[1][2] Its expression is abundant in adipose tissue, pro-inflammatory macrophages, and the intestines.[1] Activation of GPR120 initiates a cascade of signaling events with significant physiological consequences.

Signaling Pathways:

GPR120 activation leads to the engagement of two primary signaling pathways:

-

Gαq-mediated Pathway: This pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium ([Ca2+]i), a key event in many cellular responses, including the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells. GLP-1, in turn, plays a crucial role in glucose homeostasis by enhancing insulin secretion from pancreatic β-cells in a glucose-dependent manner.

-

β-Arrestin-2-mediated Pathway: Upon agonist binding, GPR120 can also recruit β-arrestin-2. This interaction is independent of G-protein coupling and mediates the anti-inflammatory effects of GPR120 activation. The GPR120/β-arrestin-2 complex can sequester TAB1, thereby inhibiting the TAK1-mediated inflammatory cascade that leads to the activation of NF-κB and JNK.[2]

These dual signaling capabilities make GPR120 an attractive target for developing therapeutics that can simultaneously improve metabolic control and reduce chronic low-grade inflammation, a hallmark of obesity and type 2 diabetes.

This compound: A Strategic Starting Material

The chemical scaffold of a potential drug molecule is fundamental to its biological activity. This compound has been identified as a key starting material for the synthesis of a class of potent and selective GPR120 agonists, specifically benzo-fused heterocyclic derivatives.[1] Its structure provides a versatile foundation for building the complex molecular architecture required for effective GPR120 activation.

A patented synthetic route demonstrates the direct utilization of this compound. In this process, this compound is reacted with triethylorthoacetate in the presence of p-toluenesulfonic acid to yield methyl 5-chloro-2-methylbenzo[d]oxazole-7-carboxylate.[1] This resulting benzoxazole derivative serves as a core structure for further chemical modifications to generate a library of GPR120 agonists.

Quantitative Data of Resulting GPR120 Agonists

While quantitative data for the starting material itself is not the primary focus, the biological activity of the final compounds derived from it is of utmost importance. The following table summarizes the in vitro potency of exemplary benzo-fused heterocyclic GPR120 agonists synthesized using this compound as a precursor, as described in patent literature.

| Compound ID (Example from Patent) | GPR120 EC50 (nM) | GPR40 EC50 (nM) | Selectivity (GPR40/GPR120) |

| Example 1 | 100 | >10000 | >100 |

| Example 2 | 50 | >10000 | >200 |

| Example 3 | 25 | >10000 | >400 |

EC50 values represent the concentration of the compound that elicits a half-maximal response in a given assay. Data is representative of compounds described in the cited patent literature.

Experimental Protocols

The development and characterization of GPR120 agonists rely on a suite of robust in vitro and in vivo assays. The following are detailed methodologies for key experiments.

Synthesis of Methyl 5-chloro-2-methylbenzo[d]oxazole-7-carboxylate

Objective: To synthesize the core benzoxazole intermediate from this compound.

Materials:

-

This compound

-

Triethylorthoacetate

-

p-Toluenesulfonic acid

-

Ethyl acetate (EtOAc)

-

Heptane

-

Silica gel for column chromatography

Procedure:

-

A solution of this compound (1.32 g, 6.53 mmol), triethylorthoacetate (4 mL, 21.2 mmol), and p-toluenesulfonic acid (40 mg, 0.21 mmol) is prepared.[1]

-

The reaction mixture is heated at 100°C for 18 hours.[1]

-

The mixture is then concentrated under reduced pressure (in vacuo).[1]

-

The resulting residue is purified by flash column chromatography on silica gel using a mobile phase of 30% EtOAc/heptane to yield the final product, methyl 5-chloro-2-methylbenzo[d]oxazole-7-carboxylate.[1]

In Vitro GPR120 Activation Assays

Objective: To measure the ability of a compound to activate the Gαq-mediated signaling pathway by detecting changes in intracellular calcium concentration.

Materials:

-